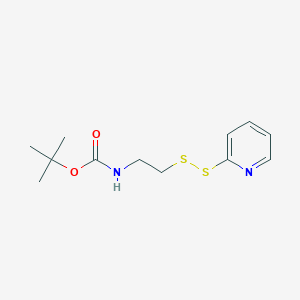
2-Methoxy-9-phenylacridine
概要
説明
2-Methoxy-9-phenylacridine is a derivative of acridine, a heterocyclic organic compound. Acridine and its derivatives have been extensively studied due to their wide range of applications in various fields such as pharmacology, material sciences, and photophysics. This compound is particularly notable for its potential therapeutic properties and its role in scientific research.
準備方法
The synthesis of 2-Methoxy-9-phenylacridine typically involves a multi-step process. One common method is the ortho-lithiation–cyclization sequence. This method involves the following steps :
Preparation of Tertiary Alcohols: The starting materials, ortho-lithiated pivaloyl anilines, are reacted with benzoyl chloride to form tertiary alcohols.
Cyclization: The tertiary alcohols are then treated with concentrated aqueous hydrochloric acid in glacial acetic acid at 90°C. This reaction yields 9-phenylacridines in high yields (91-92%).
This method is also suitable for the synthesis of non-symmetrically substituted acridines by modifying the starting materials and reaction conditions.
化学反応の分析
2-Methoxy-9-phenylacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group and phenyl group can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives.
科学的研究の応用
2-Methoxy-9-phenylacridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: The compound is studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription processes.
Medicine: Acridine derivatives, including this compound, are investigated for their anti-cancer properties.
Industry: The compound is used in the development of dyes and pigments due to its photophysical properties.
作用機序
The mechanism of action of 2-Methoxy-9-phenylacridine primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs of the DNA double helix. This can inhibit DNA replication and transcription, leading to cell death. The compound may also interact with various enzymes involved in DNA repair and replication .
類似化合物との比較
2-Methoxy-9-phenylacridine can be compared with other acridine derivatives such as:
9-Phenylacridine: Lacks the methoxy group, which may affect its solubility and reactivity.
2-Chloro-9-phenylacridine: The presence of a chloro group instead of a methoxy group can significantly alter its chemical properties and biological activity.
2-Methyl-4,4-diphenyl-4H-3,1-benzoxazine: This compound is formed under different reaction conditions and has distinct structural and functional properties.
特性
IUPAC Name |
2-methoxy-9-phenylacridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c1-22-15-11-12-19-17(13-15)20(14-7-3-2-4-8-14)16-9-5-6-10-18(16)21-19/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDQHTZGNHCOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde](/img/structure/B8227975.png)
![(3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8227980.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(1,13-Dibromotridecane-7,7-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8227985.png)


![(S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole](/img/structure/B8228004.png)
![(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B8228007.png)



